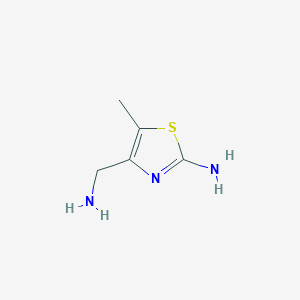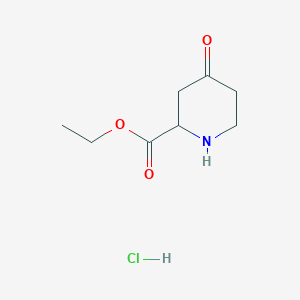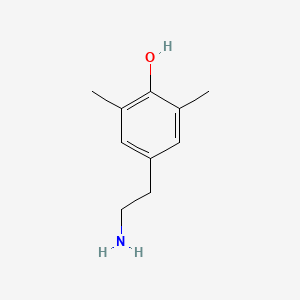
4-(2-Aminoethyl)-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C_8H_11NO. It is a derivative of phenol, featuring an aminoethyl group attached to the benzene ring at the 4-position, and two methyl groups at the 2- and 6-positions. This compound is known for its versatility in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2,6-dimethylphenol with ethylene oxide, followed by reduction with hydrogen in the presence of a catalyst.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 2,6-dimethylphenol with 2-chloroethylamine under basic conditions.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used, often in the presence of a base.
Major Products Formed:
Quinones and Hydroquinones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Phenols: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-2,6-dimethylphenol is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, influencing cellular signaling.
Redox Reactions: Its redox properties enable it to participate in electron transfer processes.
Comparación Con Compuestos Similares
4-(2-Aminoethyl)-2,6-dimethylphenol is similar to other phenolic compounds, but its unique structure sets it apart:
Tyramine: A close relative with similar biological activity.
AEBSF (Pefabloc SC): Another phenolic compound used as a serine protease inhibitor.
PMSF: A phenylmethylsulfonyl fluoride derivative used in biochemical research.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3-4,11H2,1-2H3 |
Clave InChI |
LHPWOULSXAINFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
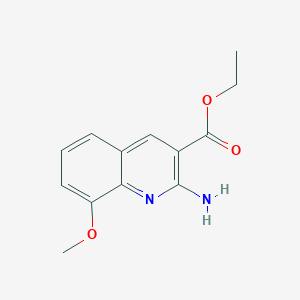

![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
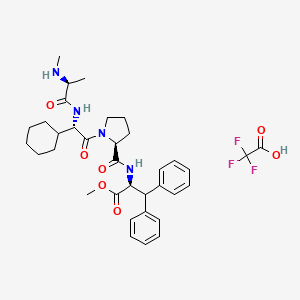
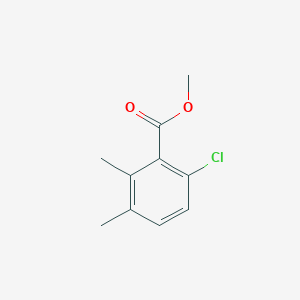
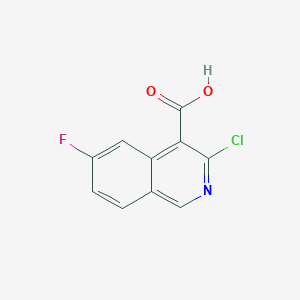
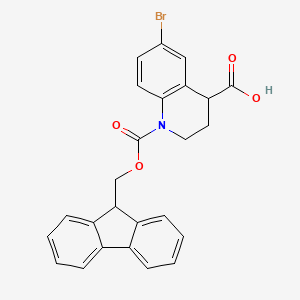
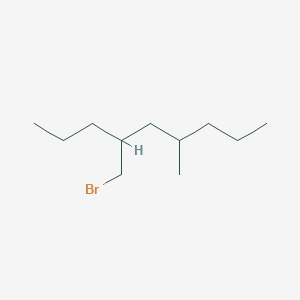
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)
